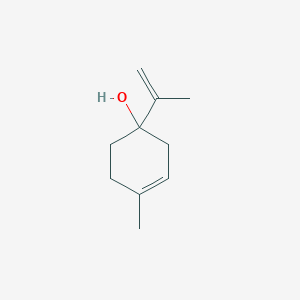
p-Mentha-1,8-dien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Mentha-1, 8-dien-4-ol, also known as limonen-4-ol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Mentha-1, 8-dien-4-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, p-mentha-1, 8-dien-4-ol is primarily located in the cytoplasm. Outside of the human body, p-mentha-1, 8-dien-4-ol can be found in a number of food items such as pepper (spice), citrus, spearmint, and caraway. This makes p-mentha-1, 8-dien-4-ol a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
p-Mentha-1,8-dien-4-ol has the molecular formula C₁₀H₁₆O and features a unique structure that contributes to its diverse functionalities. Its properties make it suitable for applications in chemistry, biology, medicine, and industry.
Chemistry
In chemical research, this compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, making it valuable in synthetic organic chemistry.
Research indicates that this compound exhibits notable antimicrobial and antioxidant properties. It has been studied for its potential to inhibit the growth of pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 500 µg/mL |
| Staphylococcus aureus | 300 µg/mL |
| Candida albicans | 400 µg/mL |
Medical Applications
The compound is being explored for its potential therapeutic effects, including:
- Anti-inflammatory properties : Studies suggest that it may reduce inflammation markers in various models.
- Genotoxicity evaluation : Research has shown that related compounds do not exhibit significant genotoxic potential, indicating safety for potential therapeutic use.
Industrial Applications
In the fragrance and flavor industry, this compound is valued for its pleasant aroma. It is incorporated into perfumes, cosmetics, and food flavorings due to its aromatic profile.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antibacterial properties of this compound against several bacterial strains. The results indicated strong inhibition against E. coli, suggesting its potential use in food preservation and medical therapeutics.
Case Study 2: Corrosion Inhibition
Research has demonstrated that derivatives of p-Mentha compounds can serve as effective corrosion inhibitors for metals in acidic environments. This application highlights the compound's versatility beyond biological uses.
Propiedades
Número CAS |
3419-02-1 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,11H,1,5-7H2,2-3H3 |
Clave InChI |
OVKDFILSBMEKLT-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)(C(=C)C)O |
SMILES canónico |
CC1=CCC(CC1)(C(=C)C)O |
Key on ui other cas no. |
3419-02-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















